Rab16A protein Rab16A protein
Brand Name: Vulcanchem
CAS No.: 128964-27-2
VCID: VC0236081
InChI:
SMILES:
Molecular Formula: C4F9LiO3S
Molecular Weight: 0

Rab16A protein

CAS No.: 128964-27-2

Cat. No.: VC0236081

Molecular Formula: C4F9LiO3S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Rab16A protein - 128964-27-2

Specification

CAS No. 128964-27-2
Molecular Formula C4F9LiO3S
Molecular Weight 0

Introduction

Structural Characteristics and Classification

The Rab16A protein belongs to the LEA protein superfamily, specifically categorized under Group 2 LEA proteins, which are known for their hydrophilic nature and heat stability . Though the search results don't provide detailed structural information, LEA proteins like Rab16A typically lack a defined three-dimensional structure in their natural state and are characterized as intrinsically disordered proteins (IDPs). This structural flexibility is believed to enable their functional versatility in stress protection.

The Rab16A protein's localization in the cell contributes to its protective function. Research indicates that LEA proteins like Rab16A are found in the cytoplasm, nuclei, and also on endomembranes . This strategic distribution across cellular compartments aligns with their role in stabilizing cellular structures during dehydration stress conditions . The protein's ubiquitous presence throughout different cellular compartments underscores its comprehensive protective function during stress episodes.

As a member of the Group 2 LEA protein family, Rab16A shares common characteristics with other stress-protective proteins but maintains specific features that make it particularly effective in rice's response to salinity stress. Its classification within this protein family provides insights into its potential protective mechanisms, including membrane stabilization, protein aggregation prevention, and possibly antioxidant activities.

Genetic Regulation of Rab16A Expression

The expression of the Rab16A gene is precisely regulated through specific promoter elements that respond to stress signals. The Rab16A promoter contains two distinct types of regulatory elements: the ACGT-containing typical abscisic acid responsive element (ABRE) referred to as Motif I, and coupling element (CE)-like sequences known as Motif II, which appears in duplicate forms (Motifs IIa and IIb) . These elements work in concert to regulate the gene's expression in response to ABA and various stress conditions.

Studies focusing on the Rab16B promoter, which shares similarities with Rab16A, have identified that the 40-bp fragment (-264 to -225) comprises two separate ABA-responsive elements, namely motif 1 (AGTACGTGGC) and motif III (GCCGCGTGGC) . This architectural arrangement of regulatory elements explains the gene's responsiveness to ABA signaling cascades and subsequently to various stress conditions.

To elucidate the temporal dynamics of Rab16A gene expression, researchers have conducted experiments using the Rab16A promoter fused to reporter genes. These studies reveal that the Rab16A promoter responds rapidly and significantly to ABA treatment, with expression being induced within 2 hours of ABA application . This rapid response capability is particularly advantageous for plants needing to quickly adapt to suddenly changing environmental conditions.

In comparative analyses of ABA responsiveness between different promoters, the Rab16A promoter demonstrated superior induction rates compared to other ABA-responsive promoters like ABRC3. When exposed to 5 μM ABA, the Rab16A promoter induced reporter gene expression by 4.4-, 7.2-, and 6.5-fold at 2, 4, and 16 hours, respectively . These findings establish Rab16A promoter as an excellent candidate for designing ABA-responsive genetic systems in rice.

Functional Role in Stress Response

The Rab16A protein plays a pivotal role in conferring stress tolerance, particularly to salinity stress in rice plants. Transgenic studies have provided compelling evidence for this function. When the full-length Rab16A gene from the salt-tolerant indica rice variety Pokkali was overexpressed in the salt-susceptible variety Khitish, the transgenic plants exhibited enhanced tolerance to salinity stress . This improved tolerance was associated with higher levels of Rab16A transcript and protein expression under simulated salinity stress conditions (250 mM NaCl, 24 h) compared to wild-type plants .

Beyond its role in salinity tolerance, Rab16A also demonstrates developmental stage-specific expression patterns that suggest multifaceted protective functions. The Rab16A transcript increases gradually with seed maturation, reaching maximum accumulation at 30 days after pollination (DAP) in fully matured seeds . This expression pattern indicates a protective role during seed maturation, possibly safeguarding the embryo from desiccation damage.

At the cellular level, the Rab16A protein contributes to stress tolerance through its presumed role in stabilizing cellular structures during dehydration stress . As a hydrophilic protein present in the cytoplasm, nuclei, and endomembranes, it likely functions by:

  • Preventing protein aggregation during water loss

  • Stabilizing membrane structures under dehydration conditions

  • Possibly scavenging reactive oxygen species generated during stress

  • Acting as a molecular chaperone to protect other proteins from denaturation

These multifunctional protective mechanisms collectively enable the plant cells to withstand the damaging effects of osmotic stress induced by salinity, dehydration, or cold conditions.

Comparative Analysis Across Plant Species

Comparative genomic analysis reveals significant conservation of the Rab16A gene and its regulatory elements across different cereal crop species, suggesting evolutionary importance of this stress-response mechanism. The table below presents a comprehensive comparison of conserved sequences between maize (Zm rab17), sorghum (Sb dhn2), and rice (Os rab16A2) promoters, highlighting the conservation of crucial regulatory elements:

Maize rab17Sorghum dhn2Rice rab16A2
No.SequencePosition
1TTAGgagA−38
2gAGAA-CACg−74
3GCgAGCCAC−86
4CACC ACcG−94
5CCgT CACCTGCTT−107
14GCA CACGTCC−259
15GCC ACCGaCG−285
16gACGTGGCG−300
17TTCGAGAA−315

The conservation extends to critical regulatory elements such as ABA-responsive elements (ABREs) and dehydration-responsive elements (DREs), which control stress-responsive gene expression . The analysis of cis-elements across rice, sorghum, and maize reveals high conservation of certain elements, with identity levels reaching 7/8 or 8/8 base pairs in many cases, particularly for ABRE2 which shows perfect conservation (8/8) across all three species .

This cross-species conservation of Rab16A regulatory mechanisms suggests that similar stress-response pathways involving Rab16A homologs exist across cereal crops. This evolutionary conservation underscores the fundamental importance of Rab16A-mediated stress responses in plant survival and adaptation to adverse environmental conditions.

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